Tris(4-aminophenyl) thiophosphate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

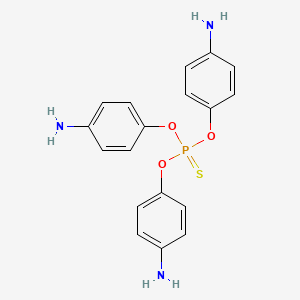

Structure

3D Structure

Properties

IUPAC Name |

4-bis(4-aminophenoxy)phosphinothioyloxyaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N3O3PS/c19-13-1-7-16(8-2-13)22-25(26,23-17-9-3-14(20)4-10-17)24-18-11-5-15(21)6-12-18/h1-12H,19-21H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBUAAMOJATXYKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OP(=S)(OC2=CC=C(C=C2)N)OC3=CC=C(C=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N3O3PS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70967095 | |

| Record name | O,O,O-Tris(4-aminophenyl) phosphorothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70967095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52664-35-4 | |

| Record name | Phenol, 4-amino-, 1,1′,1′′-phosphorothioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52664-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tris(4-aminophenyl) thiophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052664354 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O,O,O-Tris(4-aminophenyl) phosphorothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70967095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(4-aminophenyl) thiophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.785 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the properties of Tris(4-aminophenyl) thiophosphate?

An In-Depth Technical Guide to Tris(4-aminophenyl) thiophosphate (TPTA)

Introduction: Unveiling a Multifunctional Intermediate

This compound, commonly referred to as TPTA, is a distinct organothiophosphate compound characterized by a central thiophosphate core bonded to three 4-aminophenyl groups. This unique propeller-like molecular architecture bestows upon it a versatile set of properties, positioning it as a pivotal intermediate and additive in a range of industrial and research applications. While its primary recognition comes from its role in polymer chemistry, its utility extends into fine chemical synthesis, serving as a building block for more complex molecules. This guide, prepared from the perspective of a Senior Application Scientist, aims to provide a comprehensive technical overview of TPTA, delving into its core properties, synthesis methodologies, mechanisms of action in key applications, and forward-looking potential. We will explore not just the "what" but the "why," offering insights into the causal relationships that govern its functionality and a framework for its practical application.

Section 1: Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is the foundation of its effective application. These parameters dictate its behavior in various matrices, its reactivity, and its handling requirements.

Quantitative Data Summary

The fundamental properties of this compound are summarized in the table below. These values, compiled from various chemical data sources, provide a quantitative snapshot of the compound.

| Property | Value | Source(s) |

| CAS Number | 52664-35-4 | [1][2][3][4] |

| Molecular Formula | C₁₈H₁₈N₃O₃PS | [1][3][5] |

| Molecular Weight | 387.39 g/mol | [1][3] |

| Appearance | White to yellow crystalline powder/solid | [1][6][7] |

| Melting Point | 149 - 156 °C (range varies by purity) | [1][3][8] |

| Boiling Point | ~597.9 °C at 760 mmHg (Predicted) | [8][9] |

| Density | ~1.421 g/cm³ | [3][8] |

Solubility and Stability Profile

Solubility: TPTA exhibits poor solubility in water but is readily soluble in a variety of organic solvents, including acetone, dichloroethane, methanol, ethanol, benzene, and xylene.[1][2][6] This lipophilic nature is a direct consequence of its three phenyl rings and is a critical attribute for its application in organic synthesis and polymer formulations, where homogeneous integration into non-aqueous systems is required.

Stability: The compound's stability is a key consideration for storage and handling. The presence of primary amine (-NH₂) groups on the phenyl rings makes TPTA susceptible to oxidation.[1] Exposure to high temperatures, direct light, or prolonged contact with air can lead to oxidation of the amino moieties, resulting in a noticeable darkening of the material from white to a yellow or brownish hue.[1] This is a crucial insight for quality control; a significant color change may indicate degradation and potential alteration of reactivity. For this reason, it is recommended to store TPTA in a cool, dark, and inert environment (e.g., under nitrogen or argon).

Section 2: Synthesis and Analytical Characterization

The reliable synthesis and rigorous characterization of TPTA are paramount for ensuring its purity and performance in downstream applications. Several synthetic routes have been established, with the choice often depending on the desired yield, purity, and scale.

Primary Synthesis Pathways

Two predominant methods for synthesizing TPTA involve the reaction of a p-aminophenol precursor with thiophosphoryl chloride (PSCl₃).

Method 1: Direct Synthesis This approach involves the direct condensation of p-aminophenol with thiophosphoryl chloride. The core challenge of this reaction is managing the hydrochloric acid (HCl) byproduct, which can protonate the amino groups of the reactant and product, thereby deactivating them and hindering the reaction.

-

Causality Behind Experimental Choice: To overcome this, an acid scavenger is essential. A combination of triethylamine and a catalytic amount of pyridine is often employed.[10] Triethylamine acts as the primary base to neutralize the HCl, while pyridine serves as a nucleophilic catalyst, activating the thiophosphoryl chloride and accelerating the reaction rate, ultimately improving the yield.[10][11]

Method 2: Two-Step Synthesis via N-Acetylated Intermediate This more controlled method first protects the reactive amino group of p-aminophenol via acetylation, forming p-acetamidophenol. This intermediate is then reacted with thiophosphoryl chloride to form Tris(4-acetamidophenyl) thiophosphate (TPTAA).[10][12] The final step is the acid-catalyzed hydrolysis of the acetyl groups to yield the pure TPTA.

-

Causality Behind Experimental Choice: The initial protection of the amine prevents side reactions and protonation by HCl, often leading to a cleaner reaction and a higher purity final product. The subsequent hydrolysis step is typically efficient and provides a reliable route to high-quality TPTA.[12] This method is often preferred in pharmaceutical intermediate synthesis where stringent purity is required.

Synthesis Workflow Diagram

Caption: Comparative workflows for the synthesis of TPTA.

Experimental Protocol: Synthesis via Amide Hydrolysis (Method 2)

This protocol is a self-validating system, where successful isolation of the intermediate (TPTAA) and its subsequent conversion to the final product (TPTA) with correct characterization confirms the protocol's efficacy.

Step 1: Synthesis of Tris(4-acetamidophenyl) thiophosphate (TPTAA) [10]

-

Setup: Equip a dry, three-necked flask with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

-

Reagents: Charge the flask with p-acetamidophenol and a suitable solvent (e.g., toluene).

-

Acid Scavenger: Add the triethylamine/pyridine mixture to the flask.

-

Reaction: Cool the mixture in an ice bath. Add thiophosphoryl chloride dropwise via the dropping funnel while maintaining the temperature below 10°C.

-

Reflux: After the addition is complete, heat the mixture to 35°C and maintain for 4 hours to ensure the reaction goes to completion.[10]

-

Work-up: Cool the reaction mixture. Filter the solid triethylamine hydrochloride salt. Wash the filtrate with dilute HCl, followed by water, and finally a saturated sodium bicarbonate solution to remove unreacted precursors and byproducts.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude TPTAA. Recrystallize from a suitable solvent like ethanol to obtain the purified intermediate.

Step 2: Hydrolysis to this compound (TPTA) [10][12]

-

Setup: In a round-bottom flask equipped with a reflux condenser, add the purified TPTAA from Step 1.

-

Hydrolysis Medium: Add a mixture of methanol and hydrochloric acid. A molar ratio of approximately 2.9 (methanol) : 6.0 (HCl) : 1 (TPTAA) has been shown to be effective.[10]

-

Reaction: Heat the mixture to reflux (around 85°C) for 3 hours.[10] The progress can be monitored by Thin Layer Chromatography (TLC).

-

Neutralization & Precipitation: Cool the reaction mixture. Carefully neutralize the acid by adding a base (e.g., aqueous sodium hydroxide) until the pH is neutral to slightly basic. The TPTA product will precipitate out of the solution.

-

Isolation & Purification: Collect the white solid precipitate by filtration. Wash thoroughly with deionized water to remove salts. Dry the product under vacuum. The final product can be further purified by recrystallization if necessary.

Analytical Characterization

Confirming the identity and purity of the synthesized TPTA is non-negotiable. A multi-technique approach is standard.

-

Infrared (IR) Spectroscopy: Used to confirm the presence of key functional groups. Expected peaks include N-H stretching for the primary amines, P=S stretching, and P-O-C aromatic ether stretching.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure, showing characteristic signals for the aromatic protons and carbons of the aminophenyl groups.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the molecular formula C₁₈H₁₈N₃O₃PS.[10]

Section 3: Core Applications & Mechanisms of Action

TPTA's trifunctional nature is the source of its utility across several domains, most notably in polymer science.

Flame Retardant in Polyurethanes

TPTA is utilized as a multifunctional monomer that imparts inherent flame retardancy to polyurethane (PU) systems.[7][13]

-

Mechanism of Action: Its efficacy stems from the synergistic interplay of Phosphorus (P), Nitrogen (N), and Sulfur (S) within its structure.[13] During combustion, TPTA interferes with the fire cycle in two ways:

-

Condensed Phase: The phosphorus component decomposes at high temperatures to form phosphoric and polyphosphoric acids. These acids act as catalysts for dehydration of the polymer, promoting the formation of a stable, insulating layer of char on the material's surface. This char layer acts as a physical barrier, limiting the transfer of heat and preventing the release of flammable volatiles.

-

Gas Phase: Nitrogen and sulfur compounds released during decomposition can act as radical scavengers in the gas phase, interrupting the highly exothermic radical chain reactions of combustion.

-

Caption: Dual-phase flame retardancy mechanism of TPTA.

Curing Agent and Chain Extender

The three primary amine groups of TPTA make it an effective curing agent for epoxy resins and a chain extender for polyurethanes.[1][6][]

-

Mechanism of Action: In epoxy systems, each of the six N-H protons can react with an epoxide ring, opening it and forming a covalent bond. This allows TPTA to act as a cross-linking node, connecting multiple epoxy polymer chains and building a rigid, thermoset network with enhanced thermal stability.[] In polyurethanes, it reacts with isocyanate groups, extending the polymer chains and contributing to the final material properties.

Intermediate in Fine Chemical Synthesis

TPTA serves as a versatile precursor in the synthesis of pharmaceuticals, pesticides, and dyes.[1][7][15] The aromatic amine functionalities are key reactive sites that can undergo a wide array of chemical transformations, such as diazotization, acylation, and alkylation, allowing for the construction of more complex and functional molecules.

Section 4: A Forward-Looking Perspective on Biological Significance

While TPTA is primarily known for its industrial applications, an analysis of its structure suggests potential avenues for research in the life sciences. It is crucial to state that TPTA itself has not been extensively evaluated for biological activity. However, by applying principles of structure-activity relationships, we can form hypotheses for future investigation.

TPTA is built upon three 4-aminophenol units. The parent molecule, 4-aminophenol (4-AP), has been studied for its biological properties. Research has shown that 4-AP and its derivatives can exhibit both antioxidant and antiproliferative activities.[16] For instance, 4-AP can scavenge free radicals and inhibit lipid peroxidation.[16] Furthermore, some derivatives have demonstrated the ability to inhibit the growth of various cancer cell lines and induce apoptosis.[16]

This raises a scientifically intriguing question: Could this compound, which presents three of these bioactive moieties on a central scaffold, serve as a novel platform for drug discovery? The thiophosphate core could influence solubility, membrane permeability, and metabolic stability, while the three aminophenol arms could interact with multiple biological targets. This remains a hypothesis that requires rigorous experimental validation, but it highlights a potential, unexplored frontier for this versatile molecule.

Section 5: Safety and Handling

While aggregated GHS data suggests TPTA does not meet the criteria for hazardous classification, it should be handled with the care afforded to all laboratory chemicals.[4] Toxicity data is limited.[2]

Laboratory Handling Protocol

-

Engineering Controls: Handle in a well-ventilated area, preferably within a fume hood, to minimize inhalation of dust.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles.

-

Hand Protection: Use nitrile or neoprene gloves.

-

Body Protection: Wear a standard laboratory coat.

-

-

Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid.

-

Storage: Store in a tightly sealed container in a cool, dry, dark place away from oxidizing agents.

-

Spill & Disposal: In case of a spill, sweep up the solid material carefully, avoiding dust generation, and place it in a designated waste container. Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is more than a simple chemical intermediate; it is a multifunctional molecule whose utility is derived directly from its unique structure. Its combination of a thiophosphate core and three reactive aminophenyl arms makes it an effective flame retardant, a robust polymer curing agent, and a versatile building block for organic synthesis. While its industrial applications are well-established, its potential in other fields, such as medicinal chemistry, remains an open and promising area for future research. A deep understanding of its properties, synthesis, and mechanisms, as detailed in this guide, is the key to unlocking its full potential.

References

-

This compound (TPTA) - SURU Chemical. (n.d.). Retrieved from [Link]

-

TRIS-(4-AMINOPHENYL)THIOPHOSPHATE - ChemBK. (2024, April 10). Retrieved from [Link]

-

Organic Chemicals - this compound Cas 52664-35-4 Service Provider from Hyderabad. (n.d.). Retrieved from [Link]

-

TRIS-(4-AMINOPHENYL)THIOPHOSPHATE CAS 52664-35-4 - Chemical Supplier Unilong. (n.d.). Retrieved from [Link]

-

This compound - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Synthesis of tris (4-aminophenyl) thiophosphate by amidehydrolysis method. (n.d.). ResearchGate. Retrieved from [Link]

-

This compound Cas 52664-35-4 at ₹ 7000/kg | API Intermediate in Hyderabad | ID - IndiaMART. (n.d.). Retrieved from [Link]

-

The Crucial Role of Tris-(4-aminophenyl)thiophosphate in Modern Polymers. (n.d.). Retrieved from [Link]

-

Synthesis of this compound. (2025, August 10). ResearchGate. Retrieved from [Link]

-

Mastering Organic Synthesis with High Purity Tris-(4-aminophenyl)thiophosphate. (n.d.). Retrieved from [Link]

-

This compound (C18H18N3O3PS) - PubChemLite. (n.d.). Retrieved from [Link]

- US4279838A - Process for the preparation of aminoaryl thiophosphates and aminoaryl phosphates - Google Patents. (n.d.).

-

Unilong Industry Co., Ltd. (n.d.). Retrieved from [Link]

-

TRIS(4-ISOCYANATOPHENYL)THIOPHOSPHATE, 25-7% solution in ethyl acetate - Gelest, Inc. (2015, October 6). Retrieved from [Link]

-

Supporting Information A new triazine based π-conjugated mesoporous 2D covalent organic framework: It's in vitro anticancer a - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

Biological activity of p-methylaminophenol, an essential structural component of N-(4-hydroxyphenyl)retinamide, fenretinide - PubMed. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. suru-chem.com [suru-chem.com]

- 2. chembk.com [chembk.com]

- 3. CAS # 52664-35-4, this compound - chemBlink [chemblink.com]

- 4. This compound | C18H18N3O3PS | CID 104278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. TRIS-(4-AMINOPHENYL)THIOPHOSPHATE CAS 52664-35-4 - Chemical Supplier Unilong [unilongindustry.com]

- 6. srinnovationsindia.com [srinnovationsindia.com]

- 7. indiamart.com [indiamart.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. unilongindustry.com [unilongindustry.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. US4279838A - Process for the preparation of aminoaryl thiophosphates and aminoaryl phosphates - Google Patents [patents.google.com]

- 13. specialchem.com [specialchem.com]

- 15. nbinno.com [nbinno.com]

- 16. Biological activity of p-methylaminophenol, an essential structural component of N-(4-hydroxyphenyl)retinamide, fenretinide - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Tris(4-aminophenyl) thiophosphate (CAS 52664-35-4)

This guide provides a comprehensive technical overview of Tris(4-aminophenyl) thiophosphate (TAPT), a versatile molecule with significant applications across various scientific and industrial domains. Intended for researchers, scientists, and professionals in drug development and material science, this document delves into the synthesis, physicochemical properties, and key applications of TAPT, grounding the discussion in established scientific principles and methodologies.

Introduction: A Molecule of Diverse Functionality

This compound, often abbreviated as TAPT, is an organophosphate compound distinguished by its unique structure comprising a central thiophosphate core bonded to three 4-aminophenyl groups. This arrangement of aromatic amines and a sulfur-containing phosphorus center imparts a range of useful chemical properties, positioning TAPT as a valuable intermediate and building block in organic synthesis, polymer chemistry, and potentially in the pharmaceutical landscape. Its utility stems from the reactivity of the amine groups and the inherent characteristics of the thiophosphate moiety.

Physicochemical and Structural Characteristics

A thorough understanding of a compound's physical and chemical properties is fundamental to its application. TAPT is typically a white to yellow crystalline powder.[1] Key physicochemical data for TAPT are summarized in the table below.

| Property | Value | Source |

| CAS Number | 52664-35-4 | [2] |

| Molecular Formula | C18H18N3O3PS | [2] |

| Molecular Weight | 387.39 g/mol | [2][3] |

| Melting Point | 153.5-156.1 °C | [4] |

| Boiling Point | 597.9 ± 60.0 °C (Predicted) | [2][3] |

| Density | 1.421 g/cm³ | [2][5] |

| Solubility | Slightly soluble in water; soluble in organic solvents such as acetone, ethanol, and xylene.[1][6][7] | |

| Appearance | White to yellow powder/crystalline solid.[1][2] |

The structural formula of this compound is provided below:

Chemical Structure:

Synthesis of this compound: A Methodological Overview

The synthesis of TAPT is a well-documented process, with several established routes. The most common approaches involve the reaction of a p-aminophenol derivative with a thiophosphorylating agent. A prevalent method is the condensation of p-aminophenol with thiophosphoryl chloride (PSCl3) in the presence of an acid scavenger.

A logical workflow for a common synthesis approach is illustrated below.

Caption: A generalized workflow for the synthesis of TAPT.

Detailed Experimental Protocol: Synthesis from p-Aminophenol

This protocol is based on established literature methodologies.[8][9]

Materials:

-

p-Aminophenol

-

Thiophosphoryl chloride (PSCl3)

-

Triethylamine

-

Pyridine

-

Acetone (solvent)

-

Hydrochloric acid (for workup)

-

Sodium hydroxide (for neutralization)

-

Deionized water

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a condenser, dissolve p-aminophenol in acetone.

-

Addition of Base: Add a mixture of triethylamine and a catalytic amount of pyridine to the flask. This combination acts as an effective acid scavenger.[8][9]

-

Addition of Thiophosphoryl Chloride: Cool the mixture in an ice bath. Slowly add thiophosphoryl chloride dropwise from the dropping funnel while maintaining the temperature.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified time (e.g., 4 hours) to ensure the completion of the reaction.[9]

-

Workup and Isolation:

-

Filter the reaction mixture to remove the triethylamine hydrochloride salt formed.

-

The filtrate, containing the product, is then subjected to a workup procedure which may involve washing with dilute acid and water.

-

The pH is adjusted to precipitate the product.[4]

-

The precipitate is collected by filtration, washed with water, and dried under vacuum.

-

-

Characterization: The structure and purity of the synthesized TAPT are confirmed using techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).[8][9]

An alternative high-yield two-step process involves first synthesizing Tris(4-acetylaminophenyl) thiophosphate from 4-acetylaminophenol, followed by acid-catalyzed hydrolysis to remove the acetyl protecting groups, yielding the final TAPT product with high purity.[4]

Core Applications of this compound

TAPT's trifunctional nature makes it a versatile molecule in several industrial and research applications.

Polymer Chemistry: A Chain Extender and Flame Retardant

A significant application of TAPT is in the production of polyurethanes, where it serves as a high-grade chain extender.[1][7] The three primary amine groups can react with isocyanate groups, leading to cross-linking and the formation of a robust polymer network. This enhances the thermal and mechanical properties of the resulting polyurethane.

Furthermore, the presence of phosphorus, nitrogen, and sulfur in its structure makes TAPT an effective flame retardant monomer.[10] When incorporated into a polymer backbone, it can impart inherent flame retardancy, a critical property for materials used in electronics, construction, and automotive applications.

The general mechanism of TAPT as a chain extender in polyurethane synthesis is depicted below.

Caption: TAPT functioning as a cross-linking agent in polyurethane synthesis.

Organic Synthesis: A Versatile Intermediate

TAPT is a valuable intermediate in the synthesis of a variety of organic molecules.[1][2] The aromatic amine groups can be readily diazotized and converted into a wide range of other functional groups, making TAPT a useful precursor for the production of dyes, pesticides, and other fine chemicals.[2][7] It also serves as a catalyst in certain organic reactions.[1][3][6]

Relevance in Drug Development

While direct therapeutic applications of TAPT are not extensively documented, its role as a synthetic intermediate is highly relevant to drug development.[1][2] The aminophenyl structural motif is present in many pharmacologically active compounds. TAPT can serve as a scaffold or precursor for synthesizing novel molecules with potential biological activity. For instance, derivatives of TAPT can be explored for various therapeutic areas. One study noted that a derivative, 2,4,6-tris(4-aminophenyl)-1,3,5-triazine (TAPT), was used in the synthesis of a covalent organic framework that exhibited in vitro anticancer activity.[11] This highlights the potential of TAPT-derived structures in medicinal chemistry research.

Safety and Handling

This compound should be handled with care in a laboratory setting. It is classified with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[12] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential.[6] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of the powder.[6]

Conclusion

This compound (CAS 52664-35-4) is a compound of considerable interest due to its multifunctional nature. Its well-established synthesis and versatile reactivity make it a valuable component in polymer science as a chain extender and flame retardant. In organic synthesis, it serves as a crucial intermediate for a range of chemicals. While its direct role in pharmaceuticals is primarily as a building block, the structural motifs it provides are of significant interest in the design of novel therapeutic agents. This guide has provided a technical foundation for understanding and utilizing TAPT in research and development, underscoring its continued importance in the chemical and material sciences.

References

- Request PDF. (n.d.). Synthesis of tris (4-aminophenyl) thiophosphate by amidehydrolysis method.

-

Senzhuo Industry Co.,Ltd. (n.d.). TRIS-(4-AMINOPHENYL)THIOPHOSPHATE TPTA CAS 52664-35-4. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Catalytic Synthesis of Tris(4-aminophenyl)thiophosphate and Its Analogues by Triethylamine/Pyridine. Retrieved from [Link]

- Request PDF. (n.d.). Synthesis of this compound.

-

ChemBK. (2024, April 10). TRIS-(4-AMINOPHENYL)THIOPHOSPHATE. Retrieved from [Link]

- Unilong Industry Co., Ltd. (n.d.). TRIS-(4-AMINOPHENYL)THIOPHOSPHATE.

- Google Patents. (n.d.). US4279838A - Process for the preparation of aminoaryl thiophosphates and aminoaryl phosphates.

- Service Provider from Hyderabad. (n.d.). This compound Cas 52664-35-4.

-

SURU Chemical. (n.d.). This compound (TPTA). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information A new triazine based π-conjugated mesoporous 2D covalent organic framework: It's in vitro anticancer a. Retrieved from [Link]

Sources

- 1. srinnovationsindia.com [srinnovationsindia.com]

- 2. TRIS-(4-AMINOPHENYL)THIOPHOSPHATE TPTA CAS 52664-35-4 - Buy TRIS-(4-AMINOPHENYL)THIOPHOSPHATE TPTA CAS 52664-35-4 Product on Senzhuo Industry Co.,Ltd [senzhuoindustry.com]

- 3. unilongindustry.com [unilongindustry.com]

- 4. US4279838A - Process for the preparation of aminoaryl thiophosphates and aminoaryl phosphates - Google Patents [patents.google.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. chembk.com [chembk.com]

- 7. suru-chem.com [suru-chem.com]

- 8. researchgate.net [researchgate.net]

- 9. Catalytic Synthesis of Tris(4-aminophenyl)thiophosphate and Its Analogues by Triethylamine/Pyridine | Semantic Scholar [semanticscholar.org]

- 10. specialchem.com [specialchem.com]

- 11. rsc.org [rsc.org]

- 12. O,O,O-Tris(4-aminophenyl) phosphorothioate | 52664-35-4 [sigmaaldrich.com]

An In-depth Technical Guide to the Molecular Structure of Tris(4-aminophenyl) thiophosphate

Foreword: A Molecule of Latent Potential

To the dedicated researchers, scientists, and professionals shaping the future of drug development and material science, this guide serves as a comprehensive technical exploration of Tris(4-aminophenyl) thiophosphate (TPTA). This molecule, with its unique trifunctional aromatic structure centered around a thiophosphate core, presents a compelling scaffold for innovation. While its applications have been noted in catalysis and polymer science, its potential in medicinal chemistry and as a versatile synthetic intermediate remains an area ripe for discovery. This document is designed to provide a deep dive into the foundational aspect of any chemical entity: its molecular structure. We will not only present the established methods for its synthesis and characterization but also delve into the causality behind these experimental choices, offering insights that bridge theoretical knowledge with practical application. The protocols and data herein are presented to be a self-validating system, ensuring scientific integrity and fostering a deeper understanding of this intriguing compound.

I. Unveiling the Architecture: Synthesis and Structural Elucidation of this compound

The journey to understanding a molecule's potential begins with its creation and the rigorous confirmation of its structure. This section will detail a reliable synthetic pathway to high-purity TPTA and the analytical techniques employed to unequivocally determine its molecular architecture.

A. Strategic Synthesis: A Pathway to High-Purity TPTA

The synthesis of this compound can be approached from two primary starting materials: p-aminophenol or its N-acetylated derivative, p-acetamidophenol. The latter is often preferred as the acetyl protecting group mitigates the reactivity of the amino functionality, preventing side reactions and leading to a cleaner product profile. The overall synthetic strategy involves the formation of the thiophosphate ester linkages, followed by the deprotection of the amino groups.

A robust and well-documented method for the synthesis of TPTA proceeds via the initial formation of Tris(4-acetamidophenyl) thiophosphate, followed by acidic hydrolysis to yield the final product. This two-step process, adapted from patented procedures, offers high yields and a product of excellent purity.[1]

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Tris(4-acetamidophenyl) thiophosphate

-

Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, thermometer, and condenser, add 4-acetylaminophenol and a suitable organic solvent such as acetone.

-

Reagent Addition: While stirring, add phosphorus thiochloride (PSCl₃) to the suspension.

-

Base Addition: Slowly add an aqueous solution of sodium hydroxide (NaOH) while maintaining the reaction temperature below a critical threshold to control the exothermic reaction. The NaOH acts as an acid scavenger, neutralizing the HCl generated during the esterification.

-

Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.

-

Isolation and Purification: Upon completion, the precipitate of Tris(4-acetamidophenyl) thiophosphate is isolated by filtration. The crude product is then thoroughly washed with water to remove any inorganic salts and unreacted starting materials. The product is then dried under vacuum.

Step 2: Hydrolysis to this compound

-

Reaction Setup: The dried Tris(4-acetamidophenyl) thiophosphate is suspended in a mixture of methanol and hydrochloric acid.

-

Hydrolysis: The mixture is heated to reflux and maintained at this temperature for several hours to ensure complete deacetylation.

-

Neutralization and Precipitation: After cooling, the reaction mixture is carefully neutralized by the dropwise addition of an aqueous sodium hydroxide solution. The pH is adjusted to approximately 11 to precipitate the free amine product.[1]

-

Isolation and Final Purification: The resulting precipitate of this compound is collected by filtration, washed extensively with water to remove salts, and dried under vacuum to yield a yellowish-white crystalline powder.[1]

Causality in Experimental Design:

-

Choice of Protected Intermediate: The use of 4-acetylaminophenol is a strategic choice to prevent the amine group from reacting with the highly electrophilic phosphorus thiochloride. This ensures the selective formation of the desired thiophosphate ester.

-

Controlled Addition of Base: The slow, controlled addition of sodium hydroxide is crucial for maintaining the reaction temperature and preventing unwanted side reactions or degradation of the product.

-

Acidic Hydrolysis: The use of hydrochloric acid in methanol provides an effective medium for the hydrolysis of the amide protecting groups to reveal the primary amino functionalities.

-

pH Adjustment for Precipitation: The final product, being an aromatic amine, is soluble in acidic conditions. Adjusting the pH to strongly basic ensures its complete precipitation from the reaction mixture, maximizing the isolated yield.

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for this compound.

B. Spectroscopic Confirmation of Molecular Structure

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

¹H NMR Spectroscopy: The proton NMR spectrum of TPTA is expected to be relatively simple due to the molecule's C₃ symmetry. The aromatic protons of the three equivalent p-substituted phenyl rings will give rise to two distinct signals, each appearing as a doublet due to ortho-coupling. The amino protons will appear as a broad singlet, and its chemical shift may vary depending on the solvent and concentration.

Predicted ¹H NMR Data (in DMSO-d₆):

-

δ ~ 6.8 - 7.2 ppm (d, 6H): Aromatic protons ortho to the oxygen atom.

-

δ ~ 6.5 - 6.7 ppm (d, 6H): Aromatic protons meta to the oxygen atom.

-

δ ~ 5.0 - 5.5 ppm (s, broad, 6H): Amino protons (-NH₂).

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will also reflect the molecule's symmetry. We would expect to see four signals corresponding to the four distinct carbon environments in the p-aminophenyl groups.

Predicted ¹³C NMR Data (in DMSO-d₆):

-

δ ~ 145 - 150 ppm: Aromatic carbon attached to the oxygen (C-O).

-

δ ~ 140 - 145 ppm: Aromatic carbon attached to the nitrogen (C-N).

-

δ ~ 120 - 125 ppm: Aromatic carbon ortho to the oxygen.

-

δ ~ 115 - 120 ppm: Aromatic carbon meta to the oxygen.

-

2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes.

Predicted IR Spectral Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3400 - 3200 | Strong, Broad | N-H stretching (asymmetric and symmetric) of the amino groups |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 1620 - 1580 | Strong | Aromatic C=C stretching |

| 1520 - 1480 | Strong | Aromatic C=C stretching |

| 1250 - 1150 | Strong | P-O-C (aryl) stretching |

| 1000 - 900 | Medium | P=S stretching |

| 850 - 800 | Strong | p-Substituted benzene C-H out-of-plane bending |

The presence of strong absorptions for the N-H, aromatic C=C, and P-O-C bonds would be key indicators of the successful synthesis of TPTA.

3. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and offering insights into its structure.

For TPTA, a high-resolution mass spectrum would be expected to show a molecular ion peak corresponding to its exact mass. The fragmentation pattern of aromatic thiophosphates can be complex, but key fragmentation pathways would likely involve the cleavage of the P-O and C-O bonds.[2]

Predicted Mass Spectrometry Data:

-

Molecular Ion (M⁺): m/z = 387.0807 (calculated for C₁₈H₁₈N₃O₃PS)

-

Major Fragmentation Pathways:

-

Loss of a p-aminophenoxy radical.

-

Cleavage of the thiophosphate ester bonds.

-

4. Elemental Analysis

Elemental analysis provides the percentage composition of elements in a compound. This data is crucial for confirming the empirical and molecular formula. For TPTA, the experimentally determined percentages of carbon, hydrogen, nitrogen, phosphorus, and sulfur should align closely with the calculated values for the molecular formula C₁₈H₁₈N₃O₃PS.[1]

Calculated Elemental Composition:

-

Carbon (C): 55.81%

-

Hydrogen (H): 4.68%

-

Nitrogen (N): 10.85%

-

Oxygen (O): 12.39%

-

Phosphorus (P): 8.00%

-

Sulfur (S): 8.28%

A close correlation between the experimental and calculated values from elemental analysis provides strong evidence for the purity and correct elemental composition of the synthesized compound.[1]

Diagram of the Analytical Workflow for Structural Confirmation:

Caption: Analytical workflow for the structural elucidation of TPTA.

II. The Molecular Structure in Detail

Based on the cumulative evidence from its synthesis and spectroscopic analysis, the molecular structure of this compound can be confidently assigned.

Diagram of the Molecular Structure of this compound:

Caption: 2D representation of this compound.

The molecule possesses a central phosphorus atom double-bonded to a sulfur atom and single-bonded to three oxygen atoms, forming the thiophosphate core. Each oxygen atom is, in turn, bonded to the C1 position of a p-substituted phenyl ring. The amino group (-NH₂) is located at the C4 position of each phenyl ring. This arrangement results in a molecule with C₃ symmetry, a key feature that influences its spectroscopic properties and potential applications in self-assembling systems and as a tripodal ligand in coordination chemistry.

To date, a single-crystal X-ray diffraction study of this compound has not been reported in the literature. Such a study would provide definitive information on bond lengths, bond angles, and the three-dimensional packing of the molecule in the solid state, offering further insights into its intermolecular interactions.

III. Concluding Remarks for the Innovator

This guide has laid out a technically grounded framework for the synthesis and structural elucidation of this compound. As Senior Application Scientists, our role is not merely to provide data but to empower further innovation. The true value of TPTA lies in the hands of the researchers who will take this foundational knowledge and build upon it. The three primary amino groups offer a versatile platform for derivatization, opening avenues for the development of novel polymers, covalent organic frameworks, and potentially, new classes of therapeutic agents. The thiophosphate core itself may impart unique biological activities or material properties. It is our hope that this in-depth guide will serve as a valuable resource and a catalyst for new discoveries in your laboratories.

References

-

Catalytic Synthesis of Tris(4-aminophenyl)thiophosphate and Its Analogues by Triethylamine/Pyridine. Semantic Scholar. [Link]

-

Synthesis of this compound. Request PDF - ResearchGate. [Link]

-

Synthesis of tris (4-aminophenyl) thiophosphate by amidehydrolysis method. Request PDF. [Link]

- Process for the preparation of aminoaryl thiophosphates and aminoaryl phosphates.

-

TRIS-(4-AMINOPHENYL)THIOPHOSPHATE. ChemBK. [Link]

-

The fragmentation of some alkyl thio-phosphate esters by electron-impact. Scilit. [Link]

-

Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry. PMC - PubMed Central. [Link]

-

This compound. PubChem - NIH. [Link]

Sources

Tris(4-aminophenyl) thiophosphate synthesis pathway

An In-Depth Technical Guide to the Synthesis of Tris(4-aminophenyl) thiophosphate (TPTA)

Introduction

This compound (TPTA), CAS Number 52664-35-4, is a multifunctional aromatic amine with the molecular formula C18H18N3O3PS.[1][2] This compound presents as a white to yellowish crystalline solid and is characterized by a unique molecular structure containing phosphorus, nitrogen, and sulfur.[1][3] Its solubility profile shows it is slightly soluble in water but readily dissolves in organic solvents such as acetone, methanol, ethanol, and dichloromethane.[1][4]

The strategic importance of TPTA stems from its versatile applications. It serves as a crucial intermediate in the synthesis of pharmaceuticals, pesticides, and dyes.[1] Furthermore, its elemental composition makes it an effective multifunctional monomer for imparting inherent flame retardancy in high-performance polyurethane (PU) applications.[3] For researchers and professionals in drug development and materials science, a robust and efficient synthesis pathway is paramount. This guide provides a detailed exploration of the primary synthesis methodologies, grounded in established chemical principles and field-proven protocols.

Part 1: The Two-Step Synthesis Pathway via Acetyl-Protection

The most prevalent and often highest-yielding approach to synthesizing TPTA involves a two-step process. This pathway begins with the protection of the reactive amino group on the starting material, followed by the core esterification reaction and a final deprotection step.

Rationale for the Two-Step Approach

The choice of a two-step synthesis is a deliberate strategy to maximize yield and purity. The free amino group of 4-aminophenol can react with the highly electrophilic thiophosphoryl chloride. By first protecting the amino group as an acetamide (using 4-acetylaminophenol), the reaction is directed exclusively to the hydroxyl group, preventing unwanted side reactions and the formation of complex polymeric byproducts. This leads to a cleaner reaction profile and a higher yield of the desired intermediate, which can then be efficiently converted to the final product.[5][6]

Pathway Overview

The diagram below illustrates the two-step conversion of 4-acetylaminophenol to this compound (TPTA).

Caption: Two-step synthesis of TPTA via an acetyl-protected intermediate.

Step 1: Synthesis of Tris(4-acetylaminophenyl) thiophosphate (TPTAA)

Chemistry and Mechanism

This step is a nucleophilic substitution reaction where the hydroxyl group of 4-acetylaminophenol attacks the phosphorus atom of thiophosphoryl chloride. Three molecules of 4-acetylaminophenol react sequentially, displacing the three chloride atoms. The reaction generates hydrogen chloride (HCl) as a byproduct. To drive the reaction to completion and prevent unwanted side reactions, an acid scavenger is essential. A combination of triethylamine and a catalytic amount of pyridine is highly effective.[5] Triethylamine, a tertiary amine, neutralizes the HCl, while pyridine can act as a nucleophilic catalyst, forming a more reactive intermediate with the thiophosphoryl chloride.

Detailed Experimental Protocol: TPTAA Synthesis

This protocol is synthesized from methodologies reported in the literature, which have demonstrated yields as high as 95%.[6]

-

Reactor Setup: Equip a clean, dry four-necked flask with a mechanical stirrer, a thermometer, a dropping funnel, and a nitrogen inlet.

-

Reagent Charging: Charge the flask with 4-acetylaminophenol and a suitable inert organic solvent (e.g., toluene or xylene).

-

Inert Atmosphere: Purge the system with dry nitrogen to maintain an anhydrous environment.

-

Base Addition: Add a mixture of triethylamine and a catalytic amount of pyridine (e.g., a 1:0.02 molar ratio of triethylamine to pyridine) to the suspension while stirring.[5]

-

Reactant Addition: Cool the mixture to 0-10°C. Slowly add thiophosphoryl chloride dropwise via the dropping funnel, ensuring the temperature is maintained below 20°C.

-

Reaction: After the addition is complete, heat the reaction mixture to a specified temperature (e.g., 35°C) and maintain for a set duration (e.g., 3.5-4 hours) to ensure the reaction goes to completion.[5][7]

-

Work-up:

-

Cool the reaction mixture.

-

Add water to the mixture to dissolve the triethylamine hydrochloride salt.

-

The crude TPTAA will precipitate. Isolate the precipitate by filtration.

-

Wash the solid product thoroughly with water to remove any remaining salts.

-

-

Drying: Dry the white crystalline product under vacuum at 80°C for 10 hours.[6] The expected product is tris(4-acetylaminophenyl) thiophosphate with a melting point in the range of 193-196°C.[6]

Workflow Diagram: TPTAA Synthesis

Caption: Experimental workflow for the synthesis of TPTAA.

Step 2: Acid-Catalyzed Hydrolysis to TPTA

Chemistry and Mechanism

The second step involves the hydrolysis of the three amide (acetyl) groups of the TPTAA intermediate to yield the primary amine groups of the final TPTA product. This reaction is typically catalyzed by heating in an aqueous solution of a mineral acid, such as hydrochloric acid (5-30% concentration).[6] The acid protonates the amide carbonyl, making it more susceptible to nucleophilic attack by water, leading to the cleavage of the amide C-N bond and the release of acetic acid.

Detailed Experimental Protocol: TPTA Synthesis

This protocol is based on literature methods that report yields of up to 95.6%.[5][6]

-

Reactor Setup: In a flask equipped with a reflux condenser and stirrer, create a suspension of the dried tris(4-acetylaminophenyl) thiophosphate (TPTAA) in an aqueous solution of a mineral acid (e.g., 10-20% HCl). Methanol may also be added to improve solubility.[5]

-

Hydrolysis Reaction: Heat the mixture to a temperature between 85°C and 100°C and maintain under reflux with stirring for a specified time (e.g., 3-6 hours).[5][6]

-

Reaction Monitoring: The progress of the hydrolysis can be monitored by thin-layer chromatography (TLC) to confirm the disappearance of the starting material.[6]

-

Product Precipitation: After completion, cool the reaction mixture to approximately 10°C.[6]

-

Neutralization: Carefully adjust the pH of the solution to 11 by the dropwise addition of a concentrated base solution (e.g., 45% aqueous NaOH). This neutralizes the excess acid and deprotonates the amine groups, causing the TPTA product to precipitate out of the solution.[6]

-

Isolation and Washing: Collect the yellowish-white precipitate by filtration, wash it thoroughly with water to remove salts and other water-soluble impurities, and then dry.

-

Drying: Dry the final TPTA product in a vacuum oven. The resulting product should have a purity of over 98%.[6]

Workflow Diagram: TPTA Synthesis from TPTAA

Caption: Experimental workflow for the hydrolysis of TPTAA to TPTA.

Part 2: The Direct Synthesis Pathway

An alternative, more direct route involves the reaction of p-aminophenol with thiophosphoryl chloride. While this method is simpler in principle, it often results in lower yields compared to the two-step process due to potential side reactions involving the unprotected amine group.

Reaction Overview

Caption: Direct one-step synthesis of TPTA.

Optimized Reaction Conditions

Through experimental optimization, a yield of 69.6% has been achieved for the direct synthesis. The key conditions for this improved yield involve careful control over the stoichiometry and the composition of the acid-binding agent.[5]

-

Molar Ratio: The optimized mole ratio of p-aminophenol to the triethylamine/pyridine mixture to phosphorus thiochloride is 3.05 : 3.65 : 1.00.[5]

-

Acid Binding Agent: The use of a complex acid binding agent, consisting of triethylamine with a small addition of pyridine, was found to be crucial for effectively improving the yield.[5]

-

Reaction Conditions: The reaction is typically carried out at a controlled temperature to manage its exothermicity and reaction rate.

Part 3: Purification and Characterization

Purification Protocol

Regardless of the synthetic pathway, the crude TPTA product requires purification to meet the standards for its intended applications.

-

Filtration and Washing: The primary purification step involves isolating the precipitated product by vacuum filtration and washing it extensively with deionized water to remove inorganic salts.[6]

-

Recrystallization: For achieving higher purity, recrystallization from a suitable solvent like methanol is an effective method.[6] The process involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly, promoting the formation of pure crystals.

-

Drying: The final, purified product must be thoroughly dried under vacuum at a moderate temperature (e.g., 80°C) to remove all residual solvents.[6]

Characterization Techniques

The identity and purity of the synthesized TPTA must be confirmed through a suite of analytical techniques.

-

Spectroscopy:

-

Infrared (IR) Spectroscopy: To confirm the presence of key functional groups such as N-H (amine), P=S (thiophosphate), and P-O-C (phosphate ester) bonds.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the exact structure of the molecule by analyzing the chemical environment of the hydrogen (¹H NMR) and phosphorus (³¹P NMR) nuclei.[5]

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.[5]

-

-

Chromatography:

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product by separating it from any remaining starting materials or byproducts.[7]

-

-

Physical Properties:

Data Summary

Table 1: Comparison of Synthesis Pathways

| Feature | Two-Step Pathway (via TPTAA) | Direct Pathway |

| Starting Material | 4-Acetylaminophenol | 4-Aminophenol |

| Key Reagents | Thiophosphoryl Chloride, Triethylamine/Pyridine, HCl | Thiophosphoryl Chloride, Triethylamine/Pyridine |

| Reported Yield | High (up to ~90% overall)[5][6] | Moderate (up to 69.6%)[5] |

| Pros | Higher purity, fewer side products, higher yield | Fewer steps, simpler process |

| Cons | Longer process (two distinct steps) | Lower yield, potential for side reactions |

Table 2: Physicochemical Properties of TPTA

| Property | Value |

| Molecular Formula | C18H18N3O3PS[1] |

| Molecular Weight | 387.39 g/mol [1][2] |

| Appearance | White to yellowish powdery solid or crystal[1][6] |

| Melting Point | 149 - 156 °C[1][2][6] |

| Solubility | Soluble in acetone, methanol, ethanol; slightly soluble in water[1][4] |

Conclusion

The synthesis of this compound can be effectively achieved through two primary routes. The two-step pathway, involving the protection of the amine group, offers a robust and high-yielding method that delivers a product of high purity, making it ideal for applications in pharmaceuticals and high-performance materials where quality is critical. The direct synthesis route, while simpler, presents a trade-off with lower yields. The selection of the synthesis pathway will ultimately depend on the specific requirements of the application, balancing factors such as desired purity, yield, and process economics. This guide provides the foundational knowledge and practical protocols for researchers and scientists to successfully synthesize and characterize this valuable chemical compound.

References

- Synthesis of tris (4-aminophenyl) thiophosphate by amidehydrolysis method. (n.d.). Request PDF.

- US4279838A - Process for the preparation of aminoaryl thiophosphates and aminoaryl phosphates. (n.d.). Google Patents.

- Synthesis of this compound. (n.d.).

-

TRIS-(4-AMINOPHENYL)THIOPHOSPHATE - Introduction. (2024-04-10). ChemBK. Retrieved from [Link]

-

This compound (TPTA). (n.d.). SURU Chemical. Retrieved from [Link]

-

Mastering Organic Synthesis with High Purity Tris-(4-aminophenyl)thiophosphate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

Sources

- 1. suru-chem.com [suru-chem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. specialchem.com [specialchem.com]

- 4. chembk.com [chembk.com]

- 5. researchgate.net [researchgate.net]

- 6. US4279838A - Process for the preparation of aminoaryl thiophosphates and aminoaryl phosphates - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

key characteristics of Tris(4-aminophenyl) thiophosphate

An In-Depth Technical Guide to Tris(4-aminophenyl) thiophosphate (TPTA)

Executive Summary

This compound (TPTA), identified by CAS number 52664-35-4, is a multifunctional organothiophosphate compound. Its unique structure, featuring a central thiophosphate core bonded to three aminophenyl groups, imparts a valuable combination of reactivity and functionality. While primarily recognized as a crucial intermediate in the synthesis of polymers, dyes, and agrochemicals, its structural motifs suggest potential as a versatile scaffold for the development of novel therapeutic agents. This guide provides a comprehensive overview of TPTA's physicochemical properties, synthesis protocols, analytical characterization, and key applications, with a focus on its relevance to professionals in chemical research and drug development.

Physicochemical Characteristics

TPTA is a white to off-white crystalline solid under standard conditions.[1][2] The compound's physical and chemical properties are critical for its handling, storage, and application in various synthetic protocols. It exhibits good solubility in many organic solvents, including acetone, dichloroethane, methanol, and ethanol, but is poorly soluble in water.[1] A key characteristic is its sensitivity to high temperatures, light, and prolonged air exposure, which can lead to oxidation and discoloration, necessitating storage in cool, dark, and inert conditions.[1][3]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 52664-35-4 | [1][4] |

| Molecular Formula | C₁₈H₁₈N₃O₃PS | [1][4] |

| Molecular Weight | 387.39 g/mol | [3][4] |

| Appearance | White to off-white powdery solid or crystal | [1][2] |

| Melting Point | 149 - 156 °C | [1][4] |

| Boiling Point | 597.9 °C at 760 mmHg | [4] |

| Density | 1.421 g/cm³ | [4] |

| Flash Point | 315.4 °C | [4] |

| Solubility | Soluble in acetone, dichloroethane, methanol, ethanol; Insoluble in water. | [1] |

Synthesis and Characterization

The synthesis of TPTA is well-documented, with the most common and efficient methods involving the reaction of a phosphorus source with an aminophenol derivative. The choice of pathway often depends on the desired yield, purity, and scale of production.

Synthesis Pathways Overview

Two primary, field-proven routes for TPTA synthesis are prevalent:

-

Direct Condensation: This method involves the direct reaction of p-aminophenol with thiophosphoryl chloride (PSCl₃). The key to achieving high yields in this pathway is the strategic use of an acid scavenger system.

-

Amide Hydrolysis Route: A two-step process where p-acetamidophenol is first reacted with thiophosphoryl chloride to form an acetyl-protected intermediate, Tris(4-acetamidophenyl) thiophosphate. This intermediate is then hydrolyzed under acidic conditions to yield the final TPTA product.[5] This route can sometimes offer advantages in purification and side-product control.

Caption: Overview of primary synthesis routes for TPTA.

Experimental Protocol: Direct Synthesis from p-Aminophenol

This protocol is a synthesized methodology based on established literature.[6][7] The causality behind using a mixed-base system (triethylamine/pyridine) is that triethylamine serves as the primary HCl scavenger, while the trace amount of pyridine acts as a nucleophilic catalyst, significantly enhancing the reaction rate and overall yield.[6][7]

Step-by-Step Methodology:

-

Reactor Setup: A multi-neck round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. The system is purged with dry nitrogen to ensure an inert atmosphere, preventing moisture-sensitive side reactions with thiophosphoryl chloride.

-

Reagent Charging: Charge the reactor with p-aminophenol and a suitable solvent (e.g., acetone). Begin stirring to achieve a uniform suspension.

-

Base Addition: Add the acid binding agent, a mixture of triethylamine and a catalytic amount of pyridine, to the suspension. A typical molar ratio of triethylamine to pyridine is 1.00:0.02.[7]

-

Reactant Addition: Cool the mixture (e.g., to 0-5 °C) using an ice bath. Slowly add thiophosphoryl chloride dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C. The exothermic nature of the reaction requires careful control. The optimal mole ratio of p-aminophenol to the base mixture to thiophosphoryl chloride is approximately 3.05:3.65:1.00.[7]

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to a specified temperature (e.g., 35 °C) for several hours (e.g., 4 hours) to drive the reaction to completion.[8]

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled. The triethylamine hydrochloride salt precipitate is removed by filtration. The filtrate is then concentrated under reduced pressure. The crude product can be precipitated by adding the concentrated solution to water.

-

Purification: The crude solid is collected by filtration, washed with water to remove any remaining salts, and then dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol to yield high-purity TPTA.

Analytical Characterization Workflow

The identity and purity of the synthesized TPTA must be rigorously confirmed. This self-validating workflow ensures the material meets required specifications before use in downstream applications. The structure is typically confirmed using a combination of spectroscopic methods, while purity is assessed via chromatography and titration.[6][8]

Caption: Standard analytical workflow for TPTA characterization.

Applications in Research and Development

TPTA's trifunctional nature, with three primary amine groups and a central thiophosphate, makes it a valuable building block in both materials science and organic synthesis.

Polymer and Materials Science

TPTA serves as a high-performance chain extender or cross-linking agent in the production of polyurethanes and other polymers.[2][4] The presence of phosphorus, nitrogen, and sulfur within its structure provides inherent flame retardancy to the resulting polymer matrix, making it a valuable monomer for specialty applications requiring enhanced fire safety.[7]

Intermediate for Biologically Active Molecules

In the context of drug development, TPTA is primarily utilized as a synthetic intermediate.[1][2][4] Its three primary amine groups offer reactive sites for further functionalization, allowing for the construction of more complex molecules. It serves as a scaffold to introduce the aminophenyl thiophosphate moiety into larger structures.

While TPTA itself is not marketed as a therapeutic agent, the broader class of organothiophosphate compounds has significant pharmacological relevance. Many compounds in this class are known to exert their biological effects through the inhibition of the enzyme acetylcholinesterase (AChE).[9][10] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, a mechanism leveraged in both pesticides and certain pharmaceuticals.[9][10] For example, the organothiophosphate echothiophate is used medically to treat glaucoma.[6] It is therefore plausible that derivatives synthesized from the TPTA scaffold could be designed to target AChE or other enzymes, though specific research on TPTA derivatives for this purpose is not widely published. The primary value of TPTA for drug development professionals lies in its potential as a readily available, trifunctional starting material for creating libraries of novel compounds for screening and lead optimization.

Safety and Handling

There is limited specific toxicity data available for this compound.[1] Therefore, it must be handled with the standard precautions for laboratory chemicals.

-

Personal Protective Equipment (PPE): Use of safety glasses, gloves, and a lab coat is mandatory.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[1] Operations should be carried out in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place, protected from light and air to prevent degradation.[1][3]

Conclusion

This compound is a compound of significant utility, bridging the gap between materials science and synthetic organic chemistry. Its well-defined synthesis and reactive functional groups make it a reliable building block. For researchers in drug development, TPTA represents not a direct therapeutic, but a valuable and versatile starting scaffold, offering three points of diversification for the synthesis of novel molecular entities. Future exploration of derivatives built upon the TPTA core may unlock new biological activities and therapeutic applications.

References

-

Synthesis of tris (4-aminophenyl) thiophosphate by amidehydrolysis method | Request PDF. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

This compound (TPTA) - SURU Chemical. (n.d.). Nanjing Suru Chemical Co., Ltd. Retrieved January 6, 2026, from [Link]

-

Synthesis of this compound | Request PDF. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

TRIS-(4-AMINOPHENYL)THIOPHOSPHATE - ChemBK. (2024, April 10). ChemBK. Retrieved January 6, 2026, from [Link]

- US4279838A - Process for the preparation of aminoaryl thiophosphates and aminoaryl phosphates. (n.d.). Google Patents.

-

Catalytic Synthesis of Tris(4-aminophenyl)thiophosphate and Its Analogues by Triethylamine/Pyridine | Semantic Scholar. (n.d.). Semantic Scholar. Retrieved January 6, 2026, from [Link]

-

Organothiophosphate - Wikipedia. (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]

-

This compound Cas 52664-35-4 at ₹ 7000/kg | API Intermediate in Hyderabad | ID - IndiaMART. (n.d.). IndiaMART. Retrieved January 6, 2026, from [Link]

-

Robb, E. L., & Baker, M. B. (2023). Organophosphate Toxicity. In StatPearls. StatPearls Publishing. Retrieved from [Link]

-

Jokanović, M. (2023). Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition. International Journal of Molecular Sciences, 24(20), 15347. Retrieved from [Link]

Sources

- 1. TRIS-(4-AMINOPHENYL)THIOPHOSPHATE [chembk.com]

- 2. indiamart.com [indiamart.com]

- 3. 52664-35-4 CAS MSDS (TRIS-(4-AMINOPHENYL)THIOPHOSPHATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. suru-chem.com [suru-chem.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Organothiophosphate - Wikipedia [en.wikipedia.org]

- 7. specialchem.com [specialchem.com]

- 8. Major intermediates in organophosphate synthesis (PCl3, POCl3, PSCl3, and their diethyl esters) are anticholinesterase agents directly or on activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Organophosphate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Tris(4-aminophenyl) thiophosphate melting point and thermal stability

An In-Depth Technical Guide to the Melting Point and Thermal Stability of Tris(4-aminophenyl) thiophosphate

Authored by: A Senior Application Scientist

Introduction

This compound (TPTA), identified by CAS number 52664-35-4, is a multifunctional organic compound characterized by a central thiophosphate core bonded to three aminophenyl groups.[1][2] Its unique structure, combining aromatic amine functionalities with a thiophosphate ester, imparts valuable properties that make it a significant intermediate in various fields. TPTA serves as a crucial component in the synthesis of pharmaceuticals, pesticides, and dyes.[1] Furthermore, its characteristics make it an effective curing agent for resins and epoxy systems, where it contributes to enhanced flame retardancy and thermal stability.[] This guide provides a comprehensive examination of the core physicochemical properties of TPTA, with a specialized focus on its melting point and thermal stability—critical parameters for its application in research and development.

Core Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is fundamental to its application. The properties of TPTA are summarized below, reflecting data from various chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 52664-35-4 | [1][2] |

| Molecular Formula | C₁₈H₁₈N₃O₃PS | [1][2][4] |

| Molecular Weight | 387.39 g/mol | [1][2] |

| Appearance | White powdery solid or crystal | [1] |

| Density | 1.421 g/cm³ | [2][][5] |

| Boiling Point | 597.9 °C (Predicted) | [4][5] |

| Flash Point | 315.4 °C | [][5] |

| Solubility | Soluble in acetone, dichloroethane, methanol, ethanol, dichloromethane, and benzene; slightly soluble in water. | [1][4] |

Melting Point Determination: A Critical Purity Indicator

The melting point of a crystalline solid is a crucial indicator of its purity. For a pure compound, melting occurs over a narrow temperature range. Impurities typically depress the melting point and broaden the melting range. The reported melting point for this compound varies across different sources, with values cited as 149-153°C, 156°C, and 158-163°C.[1][2][][4][5] This variation can be attributed to differences in sample purity or the specific methodologies employed for determination.

Experimental Protocol: Capillary Melting Point Determination

The determination of a precise melting point range is a foundational experiment for characterizing TPTA. The protocol below describes a standard, self-validating method using a digital melting point apparatus.

Objective: To accurately determine the melting point range of a TPTA sample.

Materials:

-

This compound sample

-

Capillary tubes (one end sealed)

-

Mortar and pestle

-

Digital melting point apparatus with a variable ramp rate and observation window

Methodology:

-

Sample Preparation:

-

Ensure the TPTA sample is completely dry to prevent solvent from depressing the melting point.

-

Place a small amount of the TPTA sample into a clean, dry mortar.

-

Gently grind the sample into a fine, uniform powder. This ensures efficient and even heat transfer within the capillary tube.

-

-

Capillary Tube Loading:

-

Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube.

-

Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end.

-

Repeat until a packed column of 2-3 mm in height is achieved. A densely packed, small sample size is critical for accurate measurement.

-

-

Melting Point Measurement:

-

Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

Set the apparatus to heat rapidly to a temperature approximately 15-20°C below the lowest expected melting point (e.g., heat rapidly to ~130°C).

-

Once the plateau temperature is reached, adjust the heating rate to a slow ramp of 1-2°C per minute. This slow rate is essential to allow the sample and the thermometer to be in thermal equilibrium, yielding an accurate reading.

-

Observe the sample closely through the magnifying lens.

-

Record the Onset Temperature (T₁): The temperature at which the first droplet of liquid becomes visible.

-

Record the Clear Point (T₂): The temperature at which the last solid particle melts completely.

-

The melting point is reported as the range T₁ - T₂.

-

-

Validation:

-

Perform the measurement in triplicate to ensure reproducibility. The results should be consistent within a narrow margin.

-

Caption: Workflow for Melting Point Determination of TPTA.

Thermal Stability: Performance Under Thermal Stress

The thermal stability of TPTA is a key attribute, particularly for its use as a curing agent and in the synthesis of high-performance polymers.[] While specific thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for TPTA is not detailed in the readily available literature, the high aromatic content of the molecule strongly suggests excellent thermal resistance. This inference is supported by studies on structurally related aromatic amines. For example, polymers derived from bis(4-aminophenyl)methane have demonstrated high thermal stability, with one formulation showing 83% residue at 300°C.[6] Similarly, derivatives of tris(4-aminophenyl)amine are thermally stable, though they tend to decompose after melting.[7] These examples underscore the intrinsic stability conferred by multiple aromatic rings, a structural feature prominent in TPTA.

Experimental Protocol: Thermogravimetric Analysis (TGA)

TGA is an essential technique for quantifying the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.

Objective: To determine the decomposition temperature and mass loss profile of TPTA.

Materials:

-

This compound sample

-

TGA instrument

-

High-purity nitrogen or air (for desired atmosphere)

-

TGA sample pan (platinum or alumina)

Methodology:

-

Instrument Preparation & Calibration:

-

Turn on the TGA instrument and the gas supply (typically nitrogen for inert atmosphere analysis).

-

Perform necessary calibrations (mass and temperature) according to the instrument's standard operating procedure to ensure data accuracy.

-

-

Sample Preparation:

-

Tare the TGA sample pan on a microbalance.

-

Place a small, representative amount of the TPTA sample (typically 5-10 mg) into the pan. An accurate initial mass is critical for calculating percentage mass loss.

-

Record the exact initial mass.

-

-

TGA Measurement:

-

Place the sample pan into the TGA furnace.

-

Define the experimental parameters in the control software:

-

Start Temperature: Ambient (~25-30°C).

-

End Temperature: Sufficiently high to observe complete decomposition (e.g., 600-800°C).

-

Heating Rate (Ramp): A standard rate of 10°C/min is typically used.

-

Atmosphere: Nitrogen at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

-

Begin the experiment. The instrument will heat the sample and continuously record its mass as a function of temperature.

-

-

Data Analysis:

-

The output is a TGA curve (mass % vs. temperature).

-

Determine the Onset Decomposition Temperature (T_onset) , often calculated by the intersection of tangents to the pre-decomposition baseline and the decomposition slope. This represents the temperature at which significant degradation begins.

-

Identify temperatures corresponding to 5% and 10% mass loss (T₅ and T₁₀), which are common metrics for thermal stability.

-

Note the percentage of residual mass at the end of the experiment.

-

Caption: General Workflow for TGA of TPTA.

Synthesis Overview

Understanding the synthesis of TPTA is relevant as residual reactants or byproducts can affect its physical properties, including melting point and thermal stability. TPTA is commonly synthesized via an esterification reaction. One method involves reacting p-aminophenol with thiophosphoryl chloride in the presence of an acid binding agent system, such as triethylamine with a small amount of pyridine, which can effectively improve the reaction yield.[8][9] An alternative pathway is an amide hydrolysis method, where tris(4-acetamidophenyl) thiophosphate is first synthesized and then hydrolyzed under acidic conditions to yield the final TPTA product.[8][10] The purity of the final product from these methods is crucial for achieving consistent thermal properties.

Safety and Handling